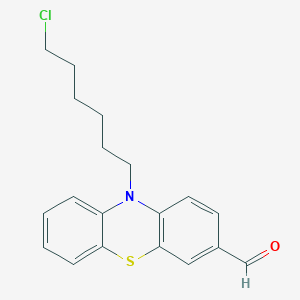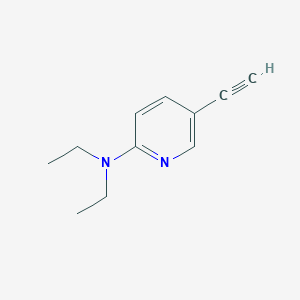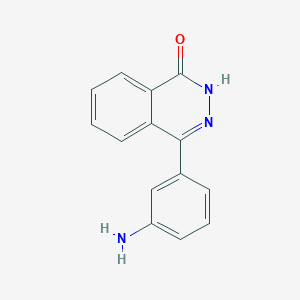![molecular formula C19H18ClN3O B14175245 (6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone CAS No. 923296-25-7](/img/structure/B14175245.png)
(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique structure combining an indole ring, a pyridine ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the chlorinated indole with the pyridine-substituted piperidine using a coupling reagent like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(6-Bromo-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone: Similar structure with a bromine atom instead of chlorine.
(6-Fluoro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone: Similar structure with a fluorine atom instead of chlorine.
(6-Methyl-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone: Similar structure with a methyl group instead of chlorine.
Uniqueness
(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications
特性
CAS番号 |
923296-25-7 |
|---|---|
分子式 |
C19H18ClN3O |
分子量 |
339.8 g/mol |
IUPAC名 |
(6-chloro-1H-indol-3-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H18ClN3O/c20-15-1-2-16-17(12-22-18(16)11-15)19(24)23-9-5-14(6-10-23)13-3-7-21-8-4-13/h1-4,7-8,11-12,14,22H,5-6,9-10H2 |
InChIキー |
GZAWUESYAPVMDW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CNC4=C3C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
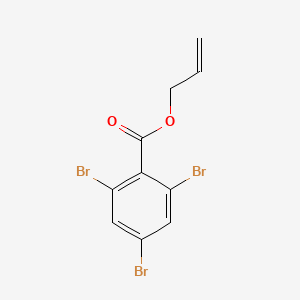

![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
![1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14175197.png)
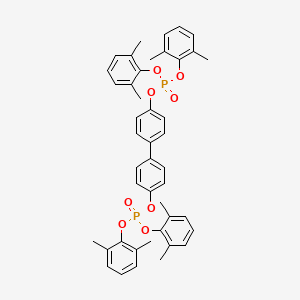

![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)

